4-Methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid
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Overview
Description
4-Methyl-3-oxabicyclo[410]heptane-4-carboxylic acid is a chemical compound with a unique bicyclic structure It is characterized by the presence of an oxirane ring fused to a cyclohexane ring, with a carboxylic acid functional group attached to the bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
4-Methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, its reactivity is primarily due to the strained oxirane ring, which is prone to nucleophilic attack. This reactivity can be harnessed to introduce various functional groups into the molecule. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through mechanisms that are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-Oxabicyclo[4.1.0]heptane-3-carboxylate: This compound is similar in structure but differs in the position of the carboxylate group.
3,4-Epoxycyclohexanecarboxylic Acid Methyl Ester: Another related compound with an epoxy ring and a carboxylate group.
Uniqueness
4-Methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group at the 4-position.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-8(7(9)10)3-5-2-6(5)4-11-8/h5-6H,2-4H2,1H3,(H,9,10) |
InChI Key |
CNAMQBIZUTZDTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC2CO1)C(=O)O |
Origin of Product |
United States |
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